Cas no 16881-33-7 (Z-Tyr-OtBu)

Z-Tyr-OtBu structure
Z-Tyr-OtBu structure
Product Name:Z-Tyr-OtBu
CAS No:16881-33-7
MF:C21H25NO5
MW:371.426906347275
MDL:MFCD00191166
CID:136188
PubChem ID:11428694
Update Time:2025-04-19

Z-Tyr-OtBu Chemical and Physical Properties

Names and Identifiers

    • L-Tyrosine,N-[(phenylmethoxy)carbonyl]-, 1,1-dimethylethyl ester
    • Z-L-Tyrosine tert-butyl ester hydrate
    • Z-Tyr-OtBu
    • Z-TYR-OTBU H2O
    • Z-Tyr-OtBu.H2O
    • (S)-N-(benzy
    • (S)-tert-butyl 2-(benzyloxycarbonylamino)-3-(4-hydroxyphenyl)propanoate
    • Cbz-L-tyrosine tert-butyl ester
    • Cbz-Tyr-O-t-Bu
    • N-(benzyloxycarbonyl)-L-tyrosine tert-butyl ester
    • N-[(phenylmethoxy)carbonyl]-L-tyrosine 1,1-dimethylethyl ester
    • N-benzyloxycarbonyl tyrosine tert-butyl ester
    • Z-L-TYROSINE T-BUTYL ESTER HYDRATE
    • Z-L-tyrosinetertutylestermonohydrate
    • Z-L-Tyr-O-tBu
    • N-(Benzyloxycarbonyl)tyrosine tert-butyl ester
    • tert-Butyl (S)-2-[[(benzyloxy)carbonyl]amino]-3-(4-hydroxyphenyl)propanoate
    • CBZ-Tyr-OtBu
    • Z-L-Tyr-OtBu·H2O
    • Z-L-TYROSINE-T-BUTYL ESTER MONOHYDRATE
    • Z-L-tyrosine tert·butyl ester monohydrate
    • tert-butyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate
    • Z-Tyr-OtBu,Nonhydrate
    • CS-0040973
    • N-benzyloxycarbonyl-L-tyrosine tert-butyl ester
    • 16881-33-7
    • TERT-BUTYL (2S)-2-{[(BENZYLOXY)CARBONYL]AMINO}-3-(4-HYDROXYPHENYL)PROPANOATE
    • AKOS025289350
    • N-(CBZ)-(L)-tyrosine, tert-butyl ester
    • L-Tyrosine, N-[(phenylmethoxy)carbonyl]-, 1,1-dimethylethyl ester
    • ZRMZOLWSSDIXDQ-SFHVURJKSA-N
    • DTXSID201176521
    • SCHEMBL2058584
    • (S)-tert-butyl 2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate
    • DS-9738
    • tert-Butyl ((benzyloxy)carbonyl)-L-tyrosinate
    • N-benzyloxycarbonyl-tyrosine-tert-butyl ester
    • HY-W022250
    • M06271
    • tert-butyl N-[(benzyloxy)carbonyl]-L-tyrosinate
    • EN300-7411410
    • MDL: MFCD00191166
    • Inchi: 1S/C21H25NO5/c1-21(2,3)27-19(24)18(13-15-9-11-17(23)12-10-15)22-20(25)26-14-16-7-5-4-6-8-16/h4-12,18,23H,13-14H2,1-3H3,(H,22,25)/t18-/m0/s1
    • InChI Key: ZRMZOLWSSDIXDQ-SFHVURJKSA-N
    • SMILES: O(C([C@H](CC1C=CC(=CC=1)O)NC(=O)OCC1C=CC=CC=1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 371.17300
  • Monoisotopic Mass: 371.17327290g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 10
  • Complexity: 474
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 84.9Ų

Experimental Properties

  • Density: 1.186±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 86-88 ºC
  • Refractive Index: 1.5222 (589.3 nm 26.5 ºC)
  • Solubility: Almost insoluble (0.023 g/l) (25 º C),
  • PSA: 84.86000
  • LogP: 3.96230

Z-Tyr-OtBu Pricemore >>

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